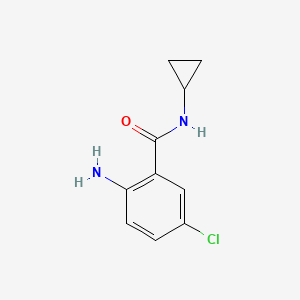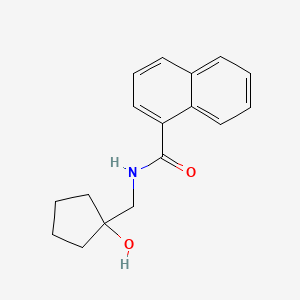
N-((1-hydroxycyclopentyl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxycyclopentyl)methyl)-1-naphthamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a cyclopentyl group through a hydroxylated methyl bridge, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-1-naphthamide typically involves the following steps:
Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the hydroxylation of cyclopentylmethyl, which can be achieved through various methods such as catalytic hydrogenation or oxidation reactions.
Coupling with Naphthamide: The hydroxylated intermediate is then coupled with 1-naphthamide using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under mild reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-1-naphthamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((1-hydroxycyclopentyl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through competitive or non-competitive binding. These interactions can lead to downstream effects on cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxycyclopentyl)methyl)-2-naphthamide
- N-((1-hydroxycyclopentyl)methyl)-3-naphthamide
- N-((1-hydroxycyclopentyl)methyl)-4-naphthamide
Uniqueness
N-((1-hydroxycyclopentyl)methyl)-1-naphthamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the hydroxyl group and the naphthamide core play crucial roles in determining its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(18-12-17(20)10-3-4-11-17)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,20H,3-4,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYBQZEEJZPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)
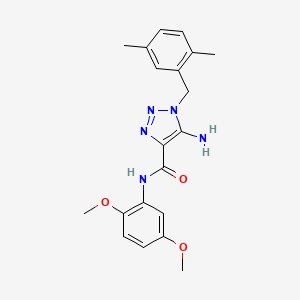
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)
![4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2954383.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)
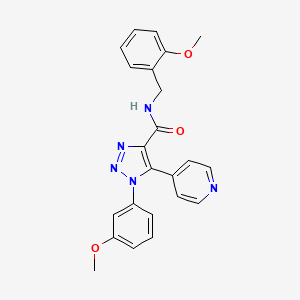
![1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one](/img/structure/B2954390.png)
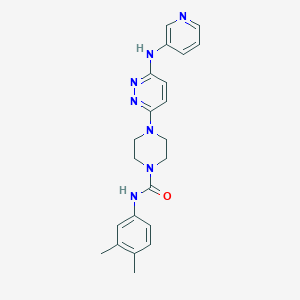
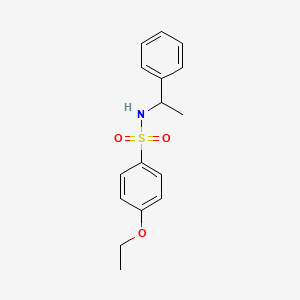
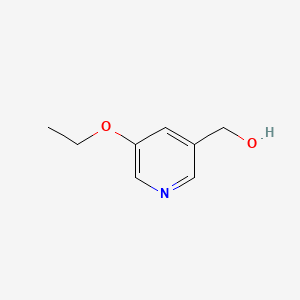
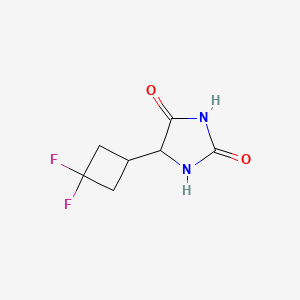
![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
